2,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide
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Overview
Description
2,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide, also known as DEPEB, is a chemical compound that belongs to the class of benzamides. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
2,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide acts as a partial agonist of the dopamine D1 receptor, which is a G protein-coupled receptor that plays a critical role in the regulation of dopaminergic neurotransmission. Upon binding to the receptor, 2,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide induces a conformational change that activates the receptor and triggers downstream signaling pathways. This leads to an increase in intracellular cAMP levels and the activation of protein kinase A, which in turn modulates various cellular processes.
Biochemical and physiological effects:
The activation of the dopamine D1 receptor by 2,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been shown to have various biochemical and physiological effects. It can enhance cognitive function, improve motor coordination, and reduce anxiety-like behavior in animal models. In addition, it has been shown to modulate synaptic plasticity and neuronal excitability, which are critical processes underlying learning and memory.
Advantages and Limitations for Lab Experiments
2,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has several advantages as a research tool. It has high selectivity for the dopamine D1 receptor and does not interact with other dopamine receptors or neurotransmitter systems. It also has good bioavailability and can be administered orally or intraperitoneally. However, one limitation is that it has a relatively short half-life and requires frequent dosing to maintain its effects.
Future Directions
2,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has the potential to be used as a therapeutic agent for various neurological and psychiatric disorders. Future research could focus on developing more potent and selective analogs of 2,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide that have improved pharmacokinetic properties. In addition, it could be used in combination with other drugs to enhance its therapeutic efficacy. Finally, it could be used in conjunction with advanced imaging techniques to better understand the role of the dopamine D1 receptor in the brain.
Synthesis Methods
The synthesis of 2,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide involves the reaction of 2,4-dimethoxybenzoic acid with piperidine and ethyl iodide in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the final compound. The synthesis process has been optimized to improve the yield and purity of 2,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide.
Scientific Research Applications
2,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been extensively used in scientific research as a tool for studying the function of the dopamine D1 receptor. It has been shown to selectively activate the D1 receptor and modulate its downstream signaling pathways. This makes it a valuable tool for investigating the role of the D1 receptor in various physiological and pathological processes, such as addiction, schizophrenia, and Parkinson's disease.
properties
IUPAC Name |
2,4-diethoxy-N-(2-piperidin-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-3-22-15-8-9-16(17(14-15)23-4-2)18(21)19-10-13-20-11-6-5-7-12-20/h8-9,14H,3-7,10-13H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOZBRLATZMKRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)NCCN2CCCCC2)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200091 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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